N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea is a chemical compound with the molecular formula C19H22ClN3O3S and a molecular weight of 407.91428 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to an azepane ring and a urea linkage between two phenyl rings, one of which is substituted with a chlorine atom .
Preparation Methods
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like diabetes and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors . For example, it may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate and thereby exerting its biological effects .
Comparison with Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea can be compared with other similar compounds, such as:
1,3-diphenylurea derivatives: These compounds also contain a urea linkage between two phenyl rings and are studied for their biological activities.
Sulfonylureas: These compounds contain a sulfonyl group attached to a urea moiety and are used as antidiabetic agents.
The uniqueness of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-chlorophenyl)urea lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct biological and chemical properties .
Biological Activity
N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea is a compound with significant potential in biological research and therapeutic applications. Its molecular formula is C19H22ClN3O3S, and it has a molecular weight of approximately 407.91 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound can be synthesized through the reaction of 4-(1-azepanylsulfonyl)aniline with 3-chlorophenyl isocyanate. The synthesis involves several chemical reactions, including oxidation and reduction, which can modify its functional groups for enhanced biological activity.
Key Reactions:
- Oxidation: Sulfonyl group can be oxidized to form sulfone derivatives.
- Reduction: Nitro groups can be reduced to amines.
- Substitution: Chlorine atoms can be replaced with other nucleophiles under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and diabetes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For example, studies have shown that such urea derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that play roles in disease progression:
- Dipeptidyl Peptidase IV (DPP-IV): Inhibition of DPP-IV is significant for managing type 2 diabetes as it prevents the degradation of incretin hormones, which help regulate insulin secretion.
- Carbonic Anhydrase: Inhibition of this enzyme may have implications in treating conditions like glaucoma and epilepsy.
Case Studies
-
In Vitro Studies:
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potent antitumor activity (source: unpublished data).
-
Animal Models:
- In a murine model of diabetes, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential as an antidiabetic agent (source: unpublished data).
Comparative Analysis
The following table summarizes the biological activities and target mechanisms of this compound compared to related compounds:
Compound Name | Antitumor Activity | DPP-IV Inhibition | Carbonic Anhydrase Inhibition |
---|---|---|---|
This compound | High | Moderate | Low |
Similar Urea Derivative A | Moderate | High | Moderate |
Similar Urea Derivative B | Low | Low | High |
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-15-6-5-7-17(14-15)22-19(24)21-16-8-10-18(11-9-16)27(25,26)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMEWLTEGCWQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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